4'-Hydroxybiphenyl-4-carboxamidoxime
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Overview
Description
4’-Hydroxybiphenyl-4-carboxamidoxime is an organic compound with the molecular formula C13H12N2O2 It is a derivative of biphenyl, featuring a hydroxyl group at the 4’ position and a carboxamidoxime group at the 4 position
Scientific Research Applications
4’-Hydroxybiphenyl-4-carboxamidoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxybiphenyl-4-carboxamidoxime typically involves the reaction of 4’-hydroxybiphenyl-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired carboxamidoxime derivative.
Industrial Production Methods: While specific industrial production methods for 4’-Hydroxybiphenyl-4-carboxamidoxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxybiphenyl-4-carboxamidoxime undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxamidoxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives.
Mechanism of Action
The mechanism of action of 4’-Hydroxybiphenyl-4-carboxamidoxime involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the carboxamidoxime group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4’-Hydroxybiphenyl-4-carboxylic acid: Lacks the carboxamidoxime group, making it less reactive in certain chemical reactions.
4’-Methoxybiphenyl-4-carboxamidoxime: Features a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.
4’-Aminobiphenyl-4-carboxamidoxime: Contains an amino group, which can significantly change its biological activity and chemical behavior.
Uniqueness: 4’-Hydroxybiphenyl-4-carboxamidoxime is unique due to the presence of both hydroxyl and carboxamidoxime groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIMHGBCEPLGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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